molecular formula C8H10BNO2 B13980693 6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol

6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B13980693
M. Wt: 162.98 g/mol
InChI Key: ODIGVCYHGWPPIU-UHFFFAOYSA-N
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Description

6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound It is known for its unique chemical structure, which includes both an amino group and a boron-oxygen ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of 3-methylbenzo[c][1,2]oxaborol-1(3H)-ol with an amine source. One common method is the nucleophilic substitution reaction where the amino group is introduced into the oxaborol ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced forms of the original compound

Scientific Research Applications

6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.

    Medicine: It is being investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Crisaborole: A boron-containing compound used in the treatment of skin conditions like eczema.

    Tavaborole: Another boron-based compound used as an antifungal agent.

Uniqueness

6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific chemical structure, which includes both an amino group and a boron-oxygen ring. This structure imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H10BNO2

Molecular Weight

162.98 g/mol

IUPAC Name

1-hydroxy-3-methyl-3H-2,1-benzoxaborol-6-amine

InChI

InChI=1S/C8H10BNO2/c1-5-7-3-2-6(10)4-8(7)9(11)12-5/h2-5,11H,10H2,1H3

InChI Key

ODIGVCYHGWPPIU-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC(=C2)N)C(O1)C)O

Origin of Product

United States

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